molecular formula C7H7NO2 B1658828 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione CAS No. 62291-38-7

5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione

Cat. No.: B1658828
CAS No.: 62291-38-7
M. Wt: 137.14 g/mol
InChI Key: CEYNDUVDMBNIDN-UHFFFAOYSA-N
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Description

5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride can yield the desired pyrrole derivatives . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to form pyrroles in the absence of organic solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrrole compounds .

Scientific Research Applications

5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione is unique due to its specific fused ring system and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar heterocyclic compounds.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYNDUVDMBNIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315167
Record name 5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-38-7
Record name NSC292691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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